Dihydrogenistein
CAS No.: 21554-71-2
Cat. No.: VC21348049
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21554-71-2 |
---|---|
Molecular Formula | C15H12O5 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2 |
Standard InChI Key | UQGVUYNHDKMLSE-UHFFFAOYSA-N |
SMILES | C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Canonical SMILES | C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Chemical Identity and Structure
Dihydrogenistein belongs to the class of organic compounds known as isoflavanones, which are polycyclic compounds containing an isoflavan skeleton with a ketone at position C4 . This metabolite has distinct chemical properties that are fundamental to understanding its biological activities.
Basic Chemical Properties
Property | Value |
---|---|
Chemical Name | Dihydrogenistein |
CAS Number | 21554-71-2 |
Molecular Formula | C₁₅H₁₂O₅ |
Molecular Weight | 272.2528 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one |
Dihydrogenistein's chemical structure features multiple hydroxyl groups and a characteristic benzopyran ring system, which contributes to its biological activities and absorption properties . The compound is structurally related to genistein but displays distinct pharmacokinetic properties that affect its biological availability and activity.
Chemical Classification
Within the chemical taxonomy, dihydrogenistein occupies a specific position that helps explain its properties and relationships to other compounds:
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Kingdom: Organic compounds
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Super Class: Phenylpropanoids and polyketides
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Class: Isoflavonoids
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Sub Class: Isoflavans
This classification is important for understanding how dihydrogenistein relates to other bioactive compounds and for predicting its potential interactions within biological systems.
Origin and Metabolic Pathways
Bacterial Metabolism Research
Research has identified specific bacterial strains capable of converting genistein to dihydrogenistein. In a notable study, researchers isolated a bacterial strain designated TM-40 from the feces of a 7-year-old boy . This bacterium was found to efficiently metabolize genistein into dihydrogenistein.
The 16S rRNA partial sequence of strain TM-40 showed approximately 97% similarity to that of Coprobacillus catenaformis, suggesting it may represent a new species with specialized metabolic capabilities . This finding represents the first documented report of a dihydrogenistein-producing intestinal bacterium isolated from human feces, highlighting the complex relationship between gut microbiota and the metabolism of dietary phytochemicals.
Transport and Absorption Mechanisms
Comparative Permeability Characteristics
Studies utilizing the Caco-2 human colon adenocarcinoma cell line have provided valuable insights into the absorption mechanisms of dihydrogenistein compared to its parent compounds. Research indicates that dihydrogenistein is efficiently transported across intestinal epithelial cells by passive diffusion, following the pH-partition hypothesis .
A key finding is that dihydrogenistein exhibits markedly greater permeability than its parent isoflavone genistein. This enhanced permeability has significant implications for the compound's bioavailability following oral consumption of soy products .
Metabolic Fate and Efflux Transport
Unlike genistein, which undergoes significant phase II metabolism (conjugation) and is a substrate for breast cancer resistance protein (BCRP), dihydrogenistein demonstrates different metabolic characteristics:
These transport and metabolic properties suggest that dihydrogenistein may have different biological activities in vivo compared to its parent compound, with potentially greater systemic exposure following the consumption of dietary isoflavones.
Biological Activities and Health Implications
Phytoestrogen Properties
As a metabolite of genistein, dihydrogenistein belongs to the isoflavone class of phytoestrogens - plant-derived compounds that structurally and functionally resemble mammalian estrogen . This structural similarity enables interactions with estrogen receptors, although with generally lower binding affinity than endogenous estrogens.
Research indicates that isoflavone metabolites like dihydrogenistein exhibit dual functionality, acting as either estrogenic agonists or antagonists depending on the estrogen concentration in the surrounding tissues . This context-dependent activity may explain some of the complex health effects observed with soy consumption.
Biomarker Applications and Research Significance
Biomarker Utility
Dihydrogenistein has been identified as a biomarker for the consumption of soybeans and other soy products . This application is valuable in nutritional epidemiology and intervention studies, where objective measurements of dietary compliance and intake are crucial.
The detection and quantification of dihydrogenistein in biological specimens can provide researchers with reliable indicators of soy consumption, allowing for more accurate assessments of dietary patterns and their relationship to health outcomes.
Tyrosine Kinase Inhibition
Like its parent compound genistein, dihydrogenistein exhibits specific inhibitory activity against tyrosine kinases, including the autophosphorylation of epidermal growth factor receptor kinase . This biochemical activity may contribute to some of the observed biological effects of soy isoflavones, particularly in relation to cell growth regulation and potential anti-cancer properties.
The inhibition of tyrosine kinases represents a potentially important mechanism through which dihydrogenistein and related compounds may influence cellular signaling pathways relevant to cancer development and progression.
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